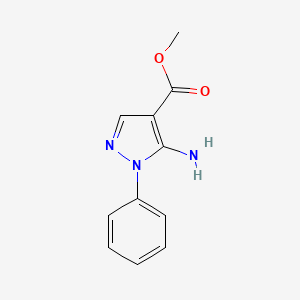

methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a class of organic compounds with significant biological importance. The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms, and such derivatives are known for their diverse pharmacological activities, including antitumor properties .

Synthesis Analysis

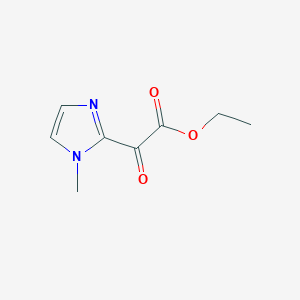

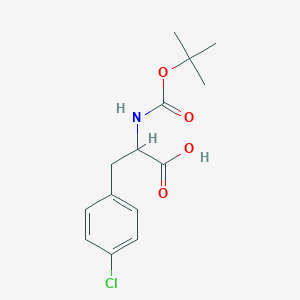

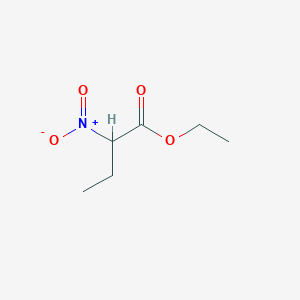

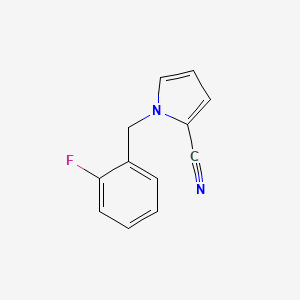

The synthesis of related pyrazole derivatives often involves multi-component reactions, which can be performed in an environmentally friendly manner, as seen in the synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water without the need for a catalyst . Another approach involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can also be diazotized and coupled with various reagents to afford different pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which has been used to determine the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate . The compound crystallizes in the monoclinic space group P21/c, and its structure is further confirmed by spectroscopic methods .

Chemical Reactions Analysis

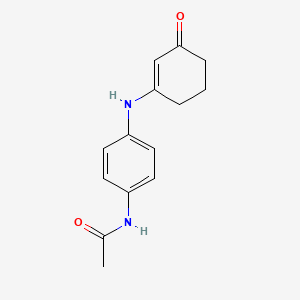

Pyrazole derivatives can undergo various chemical reactions, including one-pot, two-component reactions, as demonstrated in the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . Additionally, the reaction of phenyl hydrazine with dimethyl acetylenedicarboxylate and 4-chlorobenzoyl chloride under reflux conditions can yield methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by various analytical techniques. For instance, the compound ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has been studied for its antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), showing promising results . The crystal packing and stability of these compounds can be influenced by hydrogen bonding, as seen in the isomeric methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate .

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit numerous biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

2. Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their herbicidal properties .

4. Organometallic Chemistry

In organometallic chemistry, pyrazoles are used . The specific applications and methods of use in this field are not detailed in the sources.

5. Organic Synthesis

5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

6. Synthesis of Bioactive Chemicals

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They are used in various reactions in different media . The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

7. Synthesis of Substituted Pyrazoles

5-Amino-3-methyl-1-phenylpyrazole, a similar compound to the one you’re interested in, can be used to synthesize substituted pyrazoles . These can have a variety of applications depending on the specific substituents used.

8. Synthesis of Pyrazolopyridine Derivatives

5-Amino-3-methyl-1-phenylpyrazole can also be used to synthesize pyrazolopyridine derivatives . These compounds are often used in medicinal chemistry due to their wide range of biological activities.

9. Synthesis of Urea Derivatives

3-Amino-5-phenylpyrazole, another similar compound, can be used in the synthesis of urea derivatives . These compounds have a wide range of applications, including use in pharmaceuticals and agrochemicals.

10. Synthesis of 2-Mercaptoacetamide Analogs

3-Amino-5-phenylpyrazole can be used to synthesize 2-mercaptoacetamide analogs by treating with thioglycolic acid . These compounds are often used in medicinal chemistry and drug discovery.

Propiedades

IUPAC Name |

methyl 5-amino-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)9-7-13-14(10(9)12)8-5-3-2-4-6-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNRBFVNDLYVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233483 | |

| Record name | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812326 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

CAS RN |

29097-01-6 | |

| Record name | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29097-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)